1-(2-Fluorophenyl)propan-1-amine
Overview
Description
1-(2-Fluorophenyl)propan-1-amine is a compound of interest due to its potential applications in various fields, including medicinal chemistry and as a chiral derivatizing agent. The presence of the fluorine atom on the phenyl ring and its primary amine group makes it a candidate for further chemical modifications and biological interactions.
Synthesis Analysis
The synthesis of related fluorinated amines has been reported in the literature. For instance, 2-fluoro-2-phenyl-1-aminoethane was synthesized from styrene, and the enantiomers were separated to determine their absolute configurations . Similarly, 2-(4-fluoro-3-hydroxyphenyl)ethylamine and its derivatives were synthesized starting from 4-fluoro-3-hydroxytoluene . These methods provide a foundation for the synthesis of 1-(2-Fluorophenyl)propan-1-amine, which could potentially be synthesized through analogous pathways.
Molecular Structure Analysis
The molecular structure of fluorinated amines is crucial for their reactivity and biological activity. The absolute configuration of such compounds can be determined using chiral derivatizing agents, as demonstrated by the use of 2-fluoro-2-phenylacetic acid for configurational determination through 19F NMR chemical shifts measurements . The molecular structure of 1-(2-Fluorophenyl)propan-1-amine would likely exhibit similar characteristics that can be analyzed using NMR spectroscopy.
Chemical Reactions Analysis
Fluorinated amines participate in various chemical reactions. For example, (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane has been used as a chiral resolution reagent for alpha-chiral amines, indicating that fluorinated amines can undergo regioselective ring-opening reactions . Additionally, the reaction of primary and secondary amines with fluorinated ethenes has been studied, showing the formation of aminoethene and aminoethane derivatives . These reactions are relevant to understanding the chemical behavior of 1-(2-Fluorophenyl)propan-1-amine.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated amines are influenced by the presence of the fluorine atom, which can affect the compound's lipophilicity, reactivity, and binding to biological receptors. For instance, the introduction of alkyl groups to the amino group of 2-(4-fluoro-3-hydroxyphenyl)ethylamine affected its affinity for dopamine receptor subtypes . The toxicity and blood pressure effects of related compounds have also been investigated, showing that the size of the amino alkyl group can significantly impact the biological activity . These findings suggest that the physical and chemical properties of 1-(2-Fluorophenyl)propan-1-amine would be important for its potential applications in medicinal chemistry.
Scientific Research Applications
Synthesis and Material Applications
Corrosion Inhibition : Gao, Liang, and Wang (2007) demonstrated the synthesis of tertiary amines, including compounds related to 1-(2-Fluorophenyl)propan-1-amine, and investigated their performance as inhibitors of carbon steel corrosion. These compounds effectively form a protective layer on metal surfaces, acting as anodic inhibitors and demonstrating high inhibition efficiency, with certain derivatives showing up to 95% efficiency under specific conditions (Gao, Liang, & Wang, 2007).
Anion Exchange Polymer Electrolytes : Kim, Labouriau, Guiver, and Kim (2011) reported on guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes synthesized via an activated fluorophenyl-amine reaction. This synthesis technique offers precise control of cation functionality without harmful side reactions, indicating its utility in creating stable phenyl rings connected to guanidinium groups (Kim, Labouriau, Guiver, & Kim, 2011).
Fluorescence and Detection Applications
- Fluorogenic Assays and Biomolecule Labeling : Sungjin Jeon et al. (2020) developed fluorescence-based amine-reactive dyes, utilizing the amide bond formation between amines and activated esters of meso-carboxyBODIPY. This reaction results in significant changes in emission spectra and intensity, enabling the fast and selective fluorogenic detection and labeling of amines, amino acids, and proteins. The method shows potential for applications in detecting food spoilage and staining proteins for electrophoretic gels or cell imaging (Jeon et al., 2020).
Synthetic Chemistry Applications
Synthesis of 4-Quinolones : Iaroshenko, Mkrtchyan, and Villinger (2012) described a catalyst-free synthetic approach for the synthesis of 4-quinolone derivatives through a tandem amination/conjugated Michael addition sequence of 1-(2-fluorophenyl)prop-2-yn-1-one derivatives. This [5+1]-cyclization provides a practical route to a diverse range of 4-quinolones, highlighting the compound's versatility in synthetic organic chemistry (Iaroshenko, Mkrtchyan, & Villinger, 2012).
Antiviral Agent Synthesis : Oka et al. (2001) designed and synthesized novel tricyclic compounds with a unique amine moiety, including derivatives of 1-(2-Fluorophenyl)propan-1-amine, as anti-influenza virus agents. One such compound demonstrated potent anti-influenza A virus activity in vitro and was well tolerated in mice, suggesting its potential as a novel antiviral agent (Oka et al., 2001).
Safety And Hazards
The safety data sheet for “1-(2-Fluorophenyl)propan-1-amine” indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, and ensure adequate ventilation .
properties
IUPAC Name |
1-(2-fluorophenyl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6,9H,2,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTLDYYIWIOAAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593785 | |
Record name | 1-(2-Fluorophenyl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00593785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)propan-1-amine | |
CAS RN |
473249-01-3 | |
Record name | 1-(2-Fluorophenyl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00593785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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